3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
Description
Structure and Synthesis 3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one (CAS: 84772-16-7) is a quinazolinone derivative featuring a hydrazino (-NH-NH₂) group at position 2 and a 2,3-dimethylphenyl substituent at position 3. Quinazolinones are bicyclic heterocycles with a benzene ring fused to a pyrimidin-4(3H)-one moiety, known for diverse pharmacological activities . The synthesis of such compounds typically involves:
- Step 1: Acylation of anthranilic acid derivatives to form benzoxazinones.
- Step 2: Hydrazine substitution at position 2, followed by condensation with aldehydes or ketones to form hydrazone derivatives .
The hydrazino group confers reactivity, enabling cyclization or conjugation with electrophiles (e.g., diketones, aldehydes) to form triazoles or Schiff bases .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-hydrazinylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRPTKACZBPHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407003 | |
| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84772-16-7 | |
| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-dimethylaniline with isatoic anhydride to form the corresponding quinazolinone intermediate. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the hydrazino group, potentially leading to the formation of hydrazide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Hydrazino-Substituted Quinazolinones
Mercapto-Substituted Quinazolinones
Key Insight : Mercapto derivatives exhibit distinct reactivity and biological profiles, emphasizing the role of substituent electronegativity and hydrogen-bonding capacity.
Triazole-Containing Quinazolinones
Key Insight: Pre-formed triazole derivatives offer more predictable pharmacokinetics, while the target compound’s hydrazino group provides synthetic versatility.
Aryl-Substituted Quinazolinones
Key Insight : Substituent polarity and steric effects significantly influence solubility and target affinity.
Biological Activity
The compound 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one , with CAS number 84772-16-7, is a hydrazinoquinazolinone derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a quinazolinone core substituted with a dimethylphenyl group and a hydrazine moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that derivatives of hydrazinoquinazolinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7, HeLa) demonstrated that this compound exhibited IC50 values in the micromolar range, suggesting potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies reveal its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanisms for the biological activities of this compound include:
- DNA Intercalation : The quinazolinone structure allows for intercalation into DNA, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
